2-(2-Fluoro-4-methylphenyl)propan-2-amine
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Overview
Description
2-(2-Fluoro-4-methylphenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, which is further connected to a propan-2-amine group. The unique structural features of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylaniline.
Formation of Intermediate: The intermediate 2-fluoro-4-methylphenylacetone is formed through a series of reactions, including halogenation and subsequent substitution reactions.
Reductive Amination: The final step involves the reductive amination of 2-fluoro-4-methylphenylacetone with ammonia or an amine source to yield this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of 2-fluoro-4-methylbenzaldehyde or 2-fluoro-4-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Fluoro-4-methylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(2-fluoro-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI Key |
YBSCANJZWAXOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)N)F |
Origin of Product |
United States |
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